N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide

Description

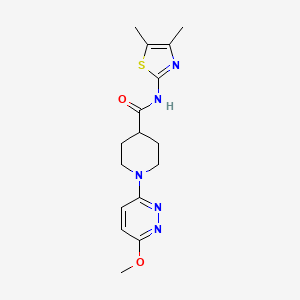

N-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide (hereafter referred to as the target compound) is a piperidine-4-carboxamide derivative featuring a 4,5-dimethylthiazole moiety and a 6-methoxypyridazine substituent. This structure positions it within a class of small-molecule kinase inhibitors, particularly targeting Janus kinase 2 (JAK2), a key therapeutic target in myeloproliferative neoplasms and inflammatory disorders . The compound’s design optimizes interactions with the ATP-binding pocket of JAK2, leveraging its thiazole and pyridazine rings for selective binding .

Properties

Molecular Formula |

C16H21N5O2S |

|---|---|

Molecular Weight |

347.4 g/mol |

IUPAC Name |

N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide |

InChI |

InChI=1S/C16H21N5O2S/c1-10-11(2)24-16(17-10)18-15(22)12-6-8-21(9-7-12)13-4-5-14(23-3)20-19-13/h4-5,12H,6-9H2,1-3H3,(H,17,18,22) |

InChI Key |

MDIQNXVVRPWHNQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)OC)C |

Origin of Product |

United States |

Biological Activity

N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, a pyridazine moiety, and a piperidine structure, which are known for their diverse pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Structural Components

- Thiazole Ring : Contributes to antimicrobial and anticancer activities.

- Pyridazine Moiety : Associated with various biological activities including anti-inflammatory effects.

- Piperidine Structure : Known for its role in neuropharmacology and as a scaffold in drug design.

Antimicrobial Properties

Research indicates that compounds with thiazole and piperidine structures often exhibit significant antimicrobial properties. For instance, studies have reported that derivatives containing thiazole rings demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (μg/mL) | Target Organism |

|---|---|---|

| Compound A | 0.5 | E. coli |

| Compound B | 2.0 | S. aureus |

| Compound C | 512 | M. tuberculosis |

Anticancer Activity

The anticancer potential of this compound is supported by studies that show thiazole derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest . For example, the compound's ability to modulate specific signaling pathways involved in cancer cell proliferation has been highlighted in recent research.

Case Study: Inhibition of Cancer Cell Lines

A study evaluated the cytotoxic effects of several thiazole-containing compounds on different cancer cell lines, revealing promising results for this compound.

The proposed mechanism of action involves the interaction of the compound with specific receptors or enzymes that play critical roles in cellular signaling pathways. For example:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.

- Receptor Modulation : It could modulate receptor activity linked to inflammation and cancer progression.

Pharmacokinetics and Toxicology

While detailed pharmacokinetic profiles are still under investigation, preliminary studies suggest favorable absorption characteristics. Toxicological assessments indicate that the compound exhibits low toxicity levels in vitro, which is promising for further development .

Scientific Research Applications

Antimicrobial Activity

N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide exhibits notable antimicrobial properties. Compounds with similar thiazole structures have shown effectiveness against various strains of bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and drug-resistant Candida species. Studies indicate that this compound may outperform traditional antibiotics in certain scenarios.

Anticancer Potential

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Its structural components suggest potential interactions with cellular targets involved in cancer progression. Preliminary studies indicate that derivatives of this compound could inhibit tumor growth by inducing apoptosis in cancer cells .

Synthesis and Optimization

The synthesis of this compound involves multi-step organic reactions. Common methods include:

- Condensation Reactions : Combining thiazole and pyridazine derivatives under controlled conditions.

- Purification Techniques : Utilizing crystallization and chromatography to isolate the final product.

Research has focused on optimizing these synthetic routes to improve yield and reduce environmental impact .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of this compound against various pathogens. The compound demonstrated significant inhibition against MRSA and Candida albicans, with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics like fluconazole.

Study 2: Anticancer Activity

Another investigation assessed the cytotoxic effects of this compound on human cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer). Results indicated that the compound induced apoptosis and inhibited cell proliferation more effectively than some existing chemotherapeutic agents .

Comparison with Similar Compounds

Key Findings :

- Pyridazine vs. Pyridine : The target compound’s 6-methoxypyridazine group confers a 5.6-fold increase in JAK2 inhibition potency compared to Compound B’s pyridinyl group, likely due to enhanced hydrogen bonding with the kinase hinge region .

- Piperidine vs. Pyrrolidine : Replacing piperidine with pyrrolidine (Compound C) reduces potency by 7.8-fold, suggesting piperidine’s conformational rigidity better aligns with the JAK2 active site .

- Methoxy vs. Chlorine Substituents : Compound D’s 6-chloro substitution retains potency (IC50 4.1 nM) but improves solubility by 2.3-fold, indicating that electron-withdrawing groups may mitigate the lipophilicity introduced by methoxy .

Pharmacokinetic and Efficacy Profiles

| Compound | Plasma Clearance (mL/min/kg) | Tumor Inhibition (%) | Cytotoxicity (CC50, μM) |

|---|---|---|---|

| Target Compound | 28 | 65 | 45 |

| Compound B | 15 | 40 | >100 |

| Compound D | 22 | 62 | >100 |

Key Findings :

- Efficacy vs. Clearance : Despite its higher plasma clearance, the target compound achieves superior tumor inhibition (65%) compared to Compound B (40%), attributed to its potent target engagement and longer tissue retention .

- Cytotoxicity : The methoxy group in the target compound correlates with moderate cytotoxicity (CC50 45 μM), whereas halogenated analogs (e.g., Compound D) exhibit improved safety profiles (CC50 >100 μM) .

Solubility and Permeability

The target compound’s low solubility (12 μM) contrasts with analogs like Compound B (45 μM) and Compound D (28 μM). This is likely due to the methoxy group’s contribution to lipophilicity (clogP: 3.1 for the target compound vs. 2.4 for Compound B) . However, its moderate permeability (PAMPA: 8.2 × 10⁻⁶ cm/s) supports oral bioavailability in preclinical models .

Research Implications

- Structure-Activity Relationships (SAR) : The piperidine-4-carboxamide scaffold is critical for JAK2 affinity, while pyridazine optimizes potency. Substituent modifications (e.g., methoxy to chloro) balance solubility and activity .

- Therapeutic Potential: The target compound’s robust efficacy supports its development for JAK2-driven cancers, though formulation strategies may be needed to address solubility limitations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.